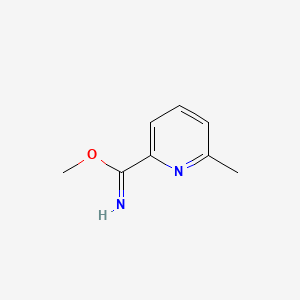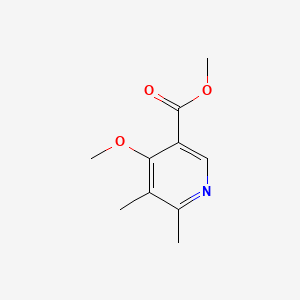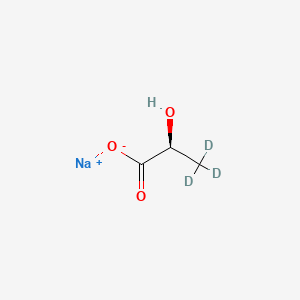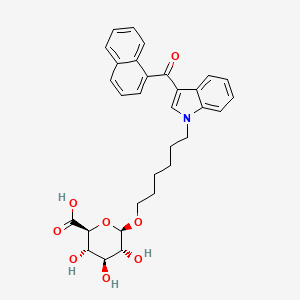
JWH 019 N-(6-Hydroxyhexyl)-beta-D-Glucuronid
Übersicht
Beschreibung
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is a synthetic cannabinoid receptor agonist that has recently gained attention in the scientific community due to its potential applications in research and development. This article will provide an overview of JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Forensische Chemie & Toxikologie
JWH 019 N-(6-Hydroxyhexyl)-beta-D-Glucuronid: ist ein wichtiger Metabolit von JWH 019 im Urin, der ein synthetisches Cannabinoid ist . In der forensischen Toxikologie ist diese Verbindung für die Bestätigung der Exposition gegenüber JWH 019 von entscheidender Bedeutung. Ihr Nachweis und ihre Quantifizierung in biologischen Proben wie Urin können in Rechtsfällen, die Drogenmissbrauch, Vergiftung oder die Ermittlung der Todesursache bei postmortalen Analysen betreffen, entscheidend sein.
Cannabinoid-Rezeptor-Forschung
Die Ausgangssubstanz von This compound, JWH 019, weist eine hohe Affinität für sowohl CB1- als auch CB2-Cannabinoid-Rezeptoren auf . Forschungsanwendungen in diesem Bereich umfassen die Untersuchung der Wechselwirkung dieses Metaboliten mit Cannabinoid-Rezeptoren, um sein pharmakologisches Profil und seine potenziellen therapeutischen Wirkungen zu verstehen.
Analytische Referenzstandards
Als analytischer Referenzstandard wird This compound in der Massenspektrometrie und Chromatographie verwendet, um Geräte zu kalibrieren, analytische Methoden zu validieren und die Genauigkeit der Substanzidentifizierung in verschiedenen Proben sicherzustellen .
Studien zum Arzneimittelstoffwechsel
Diese Verbindung wird in Studien zum Arzneimittelstoffwechsel eingesetzt, um die Stoffwechselwege von synthetischen Cannabinoiden zu verstehen. Es hilft bei der Identifizierung der Enzyme, die am Stoffwechsel und der anschliessenden Pharmakokinetik von JWH 019 und verwandten Substanzen beteiligt sind .
Pharmakologische Forschung
In der pharmakologischen Forschung kann This compound verwendet werden, um die Auswirkungen von Metaboliten auf den Körper zu untersuchen, insbesondere im Zusammenhang mit der Aktivität der Ausgangssubstanz. Dazu gehört die Untersuchung seiner physiologischen und toxikologischen Eigenschaften, die nicht umfassend untersucht wurden .
Wirkmechanismus
Target of Action
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid, is a cannabimimetic indole . It shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids . This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with the endocannabinoid system. The activation of CB1 and CB2 receptors can influence various signaling pathways, including the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt pathway . The downstream effects of these pathways can vary widely, affecting processes such as neurotransmission, immune response, and cell survival.
Pharmacokinetics
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is an expected major urinary metabolite of JWH 019 . This suggests that the compound is metabolized in the body, likely in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its interaction with the CB1 and CB2 receptors, it can be expected to have effects similar to those of other cannabinoids. These may include analgesic effects, changes in mood and appetite, and potential immunomodulatory effects . .
Biochemische Analyse
Biochemical Properties
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide interacts with the CB 1 and CB 2 receptors The nature of these interactions is likely to involve binding to the active sites of these receptors, leading to changes in their activity
Molecular Mechanism
It is known to bind to CB 1 and CB 2 receptors , which could lead to changes in the activity of these receptors and downstream signaling pathways
Metabolic Pathways
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUOPYMUOPGIN-SQQOACJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017727 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630023-00-5 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



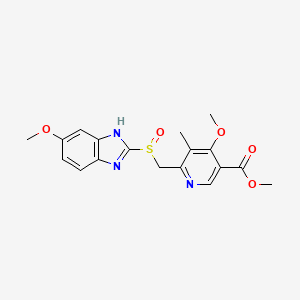



![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)
